1,7-Bis(4-(hexyloxy)phenyl)-1,7-heptanedione dioxime
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Overview
Description
BRN 5665818, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers, making it optically active with a negative optical rotation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
On an industrial scale, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol can be achieved through the biotransformation of pinene using microbial enzymes. This method is advantageous due to its high selectivity and environmentally friendly nature. The process involves the use of specific strains of bacteria or fungi that can convert pinene into the desired diol with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (1R,2R,3S,5R)-(-)-2,3-pinanediol, which can be used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of biotransformation.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific enzymes or receptors in biological systems. Its chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to the desired biochemical effects. The molecular targets and pathways involved are typically those related to its role as a substrate or inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its high enantiomeric purity and specific optical rotation make it particularly valuable in applications requiring chiral specificity .
Properties
CAS No. |
104192-48-5 |
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Molecular Formula |
C31H46N2O4 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(NZ)-N-[(7Z)-1,7-bis(4-hexoxyphenyl)-7-hydroxyiminoheptylidene]hydroxylamine |
InChI |
InChI=1S/C31H46N2O4/c1-3-5-7-12-24-36-28-20-16-26(17-21-28)30(32-34)14-10-9-11-15-31(33-35)27-18-22-29(23-19-27)37-25-13-8-6-4-2/h16-23,34-35H,3-15,24-25H2,1-2H3/b32-30-,33-31- |
InChI Key |
FGPLZFKYAPGZHY-UOALMSBLSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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